Hexadecylsuccinic acid
Overview
Description
Hexadecylsuccinic acid is an organic compound with the molecular formula C20H38O4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a hexadecyl group. This compound is known for its applications in various fields, including polymer chemistry and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylsuccinic acid can be synthesized through the condensation reaction of ethyl 2-bromooctadecanoate with diethyl malonate in the presence of sodium ethoxide. This reaction produces tricarboxylic esters, which are then hydrolyzed with alkali and decarboxylated by heating .
Industrial Production Methods: In industrial settings, this compound is often produced by melt polycondensation. This method involves the reaction of hexadecylsuccinic anhydride with sebacic acid, followed by distillation until dryness .
Chemical Reactions Analysis
Types of Reactions: Hexadecylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alcohols and amines are common nucleophiles used in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Hexadecylsuccinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecylsuccinic acid involves its ability to form biodegradable polymers. These polymers degrade in vivo into non-toxic dicarboxylic acids, which are then eliminated from the body as metabolites. The compound’s hydrophobic backbone and hydrolytically labile anhydride linkages allow for controlled degradation and drug release .
Comparison with Similar Compounds
Hexadecylsuccinic anhydride: Similar in structure but differs in reactivity and applications.
2-Octen-1-ylsuccinic anhydride: Another derivative of succinic acid with different alkyl groups.
Hexahydro-4-methylphthalic anhydride: Similar in terms of being a succinic acid derivative but with different chemical properties.
Uniqueness: Hexadecylsuccinic acid is unique due to its long hydrophobic chain, which imparts specific properties such as enhanced biocompatibility and controlled degradation. These characteristics make it particularly useful in drug delivery systems and biodegradable polymer synthesis .
Properties
IUPAC Name |
2-hexadecylbutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVQVCAAUXFNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948138 | |
Record name | 2-Hexadecylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-31-6 | |
Record name | 2-Hexadecylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2530-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexadecylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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